molecular formula C16H13ClF3N3O2 B2660578 N-(2-chlorophenyl)-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carboxamide CAS No. 2380079-95-6

N-(2-chlorophenyl)-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carboxamide

Cat. No.: B2660578
CAS No.: 2380079-95-6
M. Wt: 371.74
InChI Key: VYZZDAHAYYMVRH-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a trifluoromethyl-substituted pyridine ring, and an azetidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the formation of the azetidine ring through cyclization reactions. The trifluoromethyl group is introduced via trifluoromethylation reactions, which are known for their ability to enhance the lipophilicity and metabolic stability of the compound . The final step involves coupling the chlorophenyl and pyridine moieties under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs. The choice of solvents, temperature, and pressure conditions are critical factors that influence the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s activity.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different substituents on the chlorophenyl ring.

Scientific Research Applications

N-(2-chlorophenyl)-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the azetidine ring and chlorophenyl group contribute to its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-(trifluoromethyl)benzamide: Shares the chlorophenyl and trifluoromethyl groups but differs in the core structure.

    N-(2-chlorophenyl)-3-(trifluoromethyl)benzamide: Similar functional groups but with a different arrangement of atoms.

    N-(2-chlorophenyl)-3-(5-(2-(trifluoromethyl)phenyl)-2-furyl)propanamide: Contains a furyl ring instead of the pyridine ring.

Uniqueness

N-(2-chlorophenyl)-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carboxamide is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the azetidine ring and the specific arrangement of functional groups differentiate it from other similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-(2-chlorophenyl)-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3N3O2/c17-12-3-1-2-4-13(12)22-15(24)23-8-11(9-23)25-10-5-6-21-14(7-10)16(18,19)20/h1-7,11H,8-9H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZZDAHAYYMVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC=CC=C2Cl)OC3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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